molecular formula C15H15F3N2O5S B2931698 4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid CAS No. 743445-13-8

4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid

Cat. No.: B2931698
CAS No.: 743445-13-8
M. Wt: 392.4 g/mol
InChI Key: SZOQVGKNFUSKET-UHFFFAOYSA-N
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Description

This compound features a but-2-enoic acid backbone with a 4-oxo group and a piperazine moiety substituted at the N-1 position with a 3-(trifluoromethyl)benzenesulfonyl group. The trifluoromethyl substituent improves metabolic stability and lipophilicity, making this compound relevant for pharmaceutical research, particularly in enzyme inhibition or receptor modulation (inferred from structural analogs in ).

Properties

CAS No.

743445-13-8

Molecular Formula

C15H15F3N2O5S

Molecular Weight

392.4 g/mol

IUPAC Name

4-oxo-4-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]but-2-enoic acid

InChI

InChI=1S/C15H15F3N2O5S/c16-15(17,18)11-2-1-3-12(10-11)26(24,25)20-8-6-19(7-9-20)13(21)4-5-14(22)23/h1-5,10H,6-9H2,(H,22,23)

InChI Key

SZOQVGKNFUSKET-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

C1CN(CCN1C(=O)C=CC(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

4-Oxo-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}but-2-enoic acid, also known as a derivative of piperazine with significant biological implications, has garnered attention due to its potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring, a trifluoromethyl group, and a butenoic acid moiety. The molecular formula is C16H13F6N5OC_{16}H_{13}F_6N_5O with a molecular weight of approximately 405.30 g/mol. Its structure contributes to its biological activity, particularly in enzyme inhibition.

Enzyme Inhibition

One of the primary areas of interest regarding this compound is its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and type 2 diabetes. The compound has shown promising results in vitro, with an IC50 value of 18 nM, indicating high potency against DPP-IV compared to other proline-selective peptidases .

Antidiabetic Potential

In preclinical studies, the compound exhibited significant oral bioavailability and efficacy in animal models for type 2 diabetes. The phosphate salt form of the compound was selected for further development due to its favorable pharmacokinetic properties .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the DPP-IV inhibitory activity of various beta-amino amides, including this compound, demonstrating superior selectivity and potency .
Study 2 Investigated the pharmacokinetics in animal models, revealing effective absorption and metabolic stability .
Study 3 Assessed the safety profile, noting that while the compound is effective at low doses, it may cause skin irritation at higher concentrations .

The mechanism by which this compound exerts its biological effects primarily involves competitive inhibition of DPP-IV. By blocking this enzyme, the compound enhances incretin levels, leading to improved insulin secretion and glucose homeostasis.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound is harmful if ingested, with potential for skin irritation. Careful handling and formulation are necessary during development .

Comparison with Similar Compounds

Structural Features

The table below compares structural features of the target compound with key analogs:

Compound Name Piperazine Substituent Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 3-(Trifluoromethyl)benzenesulfonyl C₁₉H₁₈F₃N₂O₅S ~452 (estimated) Sulfonyl, trifluoromethyl, α,β-unsaturated ketone
4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid Phenyl C₁₄H₁₆N₂O₃ 260.29 Phenyl, α,β-unsaturated ketone
4-Oxo-2-(4-phenoxypiperazin-1-yl)-4-[4-(propan-2-yl)phenyl]butanoic acid Phenoxy, 4-isopropylphenyl C₂₃H₂₈N₂O₄ 396.49 Phenoxy, isopropylphenyl, saturated ketone
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate 2-Fluorobenzoyl, hydroxyphenyl C₂₁H₂₀F₄N₂O₅ 456.40 Fluorobenzoyl, hydroxyphenyl, trifluoroacetate counterion

Key Observations :

  • The sulfonyl group in the target compound increases polarity and acidity compared to the phenyl or phenoxy groups in analogs .
  • The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature absent in the phenyl-substituted analog .
  • The α,β-unsaturated ketone in the target and phenyl-substituted analog may confer reactivity toward nucleophiles (e.g., in Michael addition reactions), unlike the saturated ketone in .

Physicochemical Properties

Predicted or experimental data for select parameters:

Compound Name pKa (Predicted/Experimental) Solubility (Predicted) LogP (Estimated)
Target Compound ~2.5 (sulfonyl group) Low (high lipophilicity) ~2.8
4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid ~3.0 (carboxylic acid) Moderate ~1.5
4-Oxo-2-(4-phenoxypiperazin-1-yl)-4-[4-(propan-2-yl)phenyl]butanoic acid 2.26 (predicted) Low ~3.5
Compound in N/A (ionic form) High (trifluoroacetate counterion) ~1.2

Key Observations :

  • The sulfonyl group in the target compound likely lowers the pKa of the carboxylic acid compared to the phenyl analog, enhancing ionization at physiological pH .
  • The trifluoroacetate counterion in improves aqueous solubility, a feature absent in neutral analogs like the target compound.

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